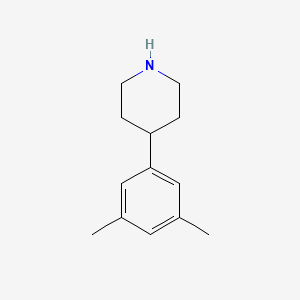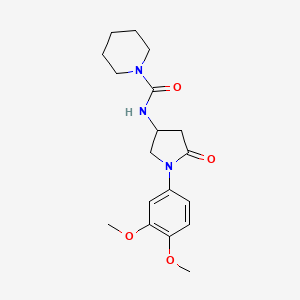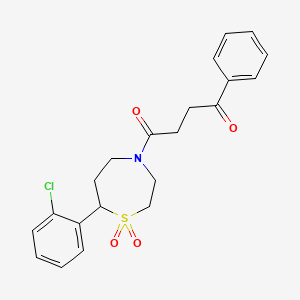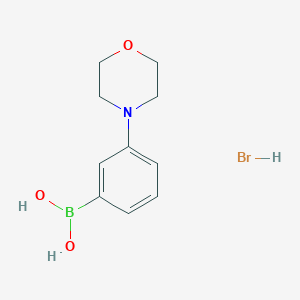
3-Morpholinophenylboronic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholinophenylboronic acid hydrobromide is a chemical compound with the molecular formula C10H15BBrNO3 . It is a synthetically versatile pinacol boronic ester group (Bpin) that is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .
Molecular Structure Analysis
The molecular structure of 3-Morpholinophenylboronic acid hydrobromide consists of a morpholino group attached to a phenylboronic acid group. The InChI code for this compound is 1S/C10H14BNO3.BrH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H .
Physical And Chemical Properties Analysis
3-Morpholinophenylboronic acid hydrobromide has a molecular weight of 287.95 . It is recommended to be stored in a refrigerator .
Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including 3-Morpholinophenylboronic acid hydrobromide, are increasingly utilized in diverse areas of research . They have been used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label specific biological molecules for detection or tracking .
Protein Manipulation and Modification
Boronic acids have been used for protein manipulation and modification . This involves the use of boronic acids to alter the structure or function of proteins for various research purposes .
Separation Technologies
Boronic acids have been used in separation technologies . This involves the use of boronic acids to separate specific molecules from a mixture .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This involves the use of boronic acids in the design and synthesis of drugs for various medical conditions .
Mecanismo De Acción
Target of Action
3-Morpholinophenylboronic acid hydrobromide is a type of organoboron compound Organoboron compounds are generally used in suzuki-miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. In these reactions, the organoboron compound acts as a nucleophile, donating electrons to form a new bond with an electrophilic organic group .
Mode of Action
The mode of action of 3-Morpholinophenylboronic acid hydrobromide is likely related to its role in Suzuki-Miyaura coupling reactions . In these reactions, the organoboron compound undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
In general, organoboron compounds used in suzuki-miyaura coupling reactions can influence a wide range of biochemical pathways by enabling the formation of complex organic structures .
Result of Action
The result of 3-Morpholinophenylboronic acid hydrobromide’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This can lead to the synthesis of complex organic structures, which can have various molecular and cellular effects depending on the specific structures formed .
Action Environment
The action of 3-Morpholinophenylboronic acid hydrobromide can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the stability of the compound may be influenced by factors such as light, heat, and moisture.
Propiedades
IUPAC Name |
(3-morpholin-4-ylphenyl)boronic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3.BrH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKANEVQSXHKPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCOCC2)(O)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BBrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinophenylboronic acid hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

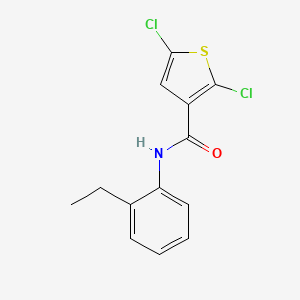
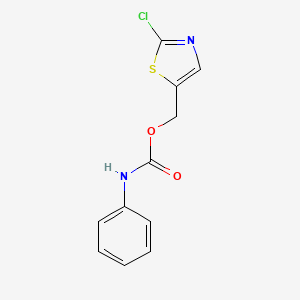

![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354651.png)
![(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2354652.png)
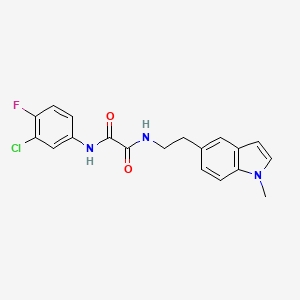
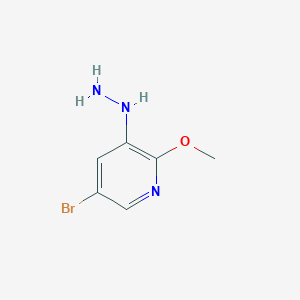
![3-Methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B2354655.png)
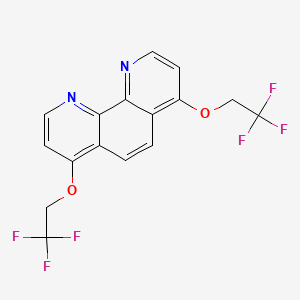

![2-(2-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2354659.png)
